Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate
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Overview
Description
Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structural features, including a methyl group at the first position, a 2-methylpropoxymethyl group at the third position, and a carboxylate ester at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives. For instance, the reaction between 1,3-diketone and hydrazine hydrate under reflux conditions can yield the pyrazole core.
Substitution Reactions: The introduction of the 2-methylpropoxymethyl group at the third position can be achieved through nucleophilic substitution reactions. This often involves the use of alkyl halides in the presence of a base such as potassium carbonate.
Esterification: The carboxylate ester group at the fourth position is typically introduced via esterification reactions. This can be done by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce pyrazole-4-methanol derivatives.
Scientific Research Applications
Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in studying enzyme interactions and metabolic pathways.
Medicine: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may be explored for similar therapeutic potentials.
Industry: It can be used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methylpyrazole-4-carboxylate: Lacks the 2-methylpropoxymethyl group, which may affect its reactivity and applications.
Ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate: Similar structure but with an ethyl ester group, potentially altering its physical and chemical properties.
1-Methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.
Uniqueness
Methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications. The presence of the 2-methylpropoxymethyl group at the third position and the ester group at the fourth position provides distinct reactivity and interaction profiles compared to other pyrazole derivatives.
Properties
IUPAC Name |
methyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)6-16-7-10-9(11(14)15-4)5-13(3)12-10/h5,8H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDKDGJUFYSUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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